molecular formula C11H11N3O3 B11876729 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid

9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid

Cat. No.: B11876729
M. Wt: 233.22 g/mol
InChI Key: DQNFOWCJQDBFSD-UHFFFAOYSA-N
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Description

9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound is part of the pyrazoloquinazoline family, which is known for its diverse applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid typically involves multi-component reactions. One common method includes the reaction of arylhydrazopyrazoles with aromatic aldehydes and cyclohexane-1,4-dione . The reaction is carried out in a solvent such as 1,4-dioxane with triethylamine as a base . The resulting product is then purified and characterized using analytical and spectral data .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives .

Mechanism of Action

The mechanism of action of 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as Pim-1, which play a role in cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

9-oxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-3-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c15-10-6-3-1-2-4-8(6)13-9-7(11(16)17)5-12-14(9)10/h5,12H,1-4H2,(H,16,17)

InChI Key

DQNFOWCJQDBFSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C(=O)O

Origin of Product

United States

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